1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene
Description
Contextualization within Poly-Substituted Aromatic Compounds
Poly-substituted benzenes are aromatic compounds where three or more hydrogen atoms of the benzene (B151609) ring have been replaced by other functional groups. nih.gov The identity and relative positions of these substituents profoundly influence the molecule's physical and chemical properties, including its reactivity, stability, and biological activity. nih.gov The synthesis of these compounds is a central theme in organic chemistry, requiring careful strategic planning to control the regioselectivity of sequential reactions. amanote.com
The directing effects of existing substituents are paramount in the synthesis of polysubstituted benzenes. For instance, the ethoxy group in 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene is an activating, ortho-, para- directing group, while the halogens are deactivating but also ortho-, para- directing. The interplay of these electronic influences, combined with steric hindrance from the bulky iodine and ethoxy groups, dictates the feasibility and outcome of further functionalization.
Significance of Multifunctionalized Aryl Halides in Synthetic Strategies
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. harvard.edu They are among the most versatile intermediates in organic synthesis, primarily due to their participation in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.org These reactions, often catalyzed by transition metals like palladium, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org
The significance of a multifunctionalized aryl halide like this compound lies in the differential reactivity of its halogen substituents. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. nih.gov This hierarchy allows for selective reactions at one halogen site while leaving the others intact for subsequent transformations. Specifically, the carbon-iodine bond is the most labile and typically reacts preferentially in palladium-catalyzed cross-coupling reactions over the more stable carbon-bromine bond. researchgate.net This "orthogonal" reactivity is a powerful tool for the stepwise and controlled construction of highly complex molecules from a single, versatile building block.
Table 2: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions
| Halogen Bond | Relative Reactivity | Typical Application |
|---|---|---|
| C-I | Highest | Sonogashira, Suzuki, Heck couplings under mild conditions |
| C-Br | Intermediate | Suzuki, Heck, Buchwald-Hartwig couplings |
| C-Cl | Lower | Requires more active catalysts or harsher conditions |
Overview of Research Domains for Complex Halogenated Ethers
Complex halogenated ethers, a category that includes this compound, are valuable scaffolds in several areas of chemical research. The combination of an ether linkage and multiple halogen atoms imparts unique properties that are exploited in medicinal chemistry and materials science.
In medicinal chemistry , the incorporation of halogens into drug candidates is a common strategy to modulate pharmacological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org The ethoxy group can also participate in hydrogen bonding and improve solubility. Aryl ethers are present in numerous approved pharmaceutical compounds. Therefore, a molecule like this compound could serve as a key intermediate for the synthesis of novel bioactive compounds, where each part of the molecule can be systematically modified to optimize drug-like properties.
In materials science , polyhalogenated aromatic compounds are precursors to functional materials such as polymers, liquid crystals, and organic electronics. The specific substitution pattern can influence the electronic properties, thermal stability, and crystal packing of the final material. The ability to selectively functionalize the molecule at the iodine and bromine positions allows for the programmed assembly of complex, conjugated systems with tailored optical or electronic characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrFIO |
|---|---|
Molecular Weight |
344.95 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
InChI Key |
OVQMXIZWCZUZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)I)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 4 Ethoxy 3 Fluoro 2 Iodobenzene
Retrosynthetic Analysis of Complex Aromatic Architectures
Planning a successful multistep synthesis for a polysubstituted aromatic compound is critically dependent on the order in which reactions are performed. pressbooks.pub A retrosynthetic approach, which involves working backward from the target molecule, is an effective strategy for devising a viable synthetic route. pressbooks.publibretexts.org
Strategic Disconnections for Halogen and Ethoxy Functionalities
The target molecule, 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene, features four key functionalities attached to the benzene (B151609) core: an ethoxy group and three different halogen atoms (fluorine, bromine, and iodine). The primary retrosynthetic disconnections involve breaking the carbon-halogen and carbon-oxygen bonds.
The most logical disconnections are the C-Br and C-I bonds, as these halogens are typically introduced via electrophilic aromatic substitution (EAS) reactions. The C-F bond is less commonly introduced by standard EAS and often requires specialized reagents or is incorporated in the starting material. The C-O bond of the ethoxy group can be formed via Williamson ether synthesis on a precursor phenol (B47542), or the ethoxy group can be present on an early-stage intermediate.
A plausible retrosynthetic pathway might start by disconnecting the iodine and bromine, leading to a 2-ethoxy-1-fluorobenzene derivative. The sequence of these disconnections is crucial and is dictated by the directing effects of the substituents.
Order of Introduction of Substituents: Directing Effects and Steric Considerations
The order of substituent introduction is governed by the directing effects of the groups already present on the aromatic ring. fiveable.me Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. pitt.edu
The ethoxy group (-OEt) is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring through resonance. organicchemistrytutor.com The halogen substituents (F, Br, I) are weakly deactivating yet are also ortho-, para-directors. lumenlearning.comlibretexts.org This unique characteristic is due to the interplay between their strong electron-withdrawing inductive effect and their weaker electron-donating resonance effect. libretexts.org When multiple ortho-, para-directors are present, the most strongly activating group typically controls the position of the next substitution. pitt.edu
Interactive Table 1: Directing Effects of Substituents
| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -OEt (Ethoxy) | Electron-Donating (Resonance) | Activating | ortho, para |
| -F (Fluoro) | Inductively Withdrawing, Resonance Donating | Weakly Deactivating | ortho, para |
| -Br (Bromo) | Inductively Withdrawing, Resonance Donating | Weakly Deactivating | ortho, para |
Considering these effects, a forward synthesis would likely begin with a molecule where the most powerfully directing group, the ethoxy group, is already in place or is introduced early. For instance, starting with 3-fluoroanisole (B32098) or 3-fluorophenol (B1196323) would be a logical choice. The ethoxy group would then direct subsequent halogenations to its ortho and para positions.
Steric hindrance is another critical factor. fiveable.me The large size of the iodine atom would sterically hinder substitution at adjacent (ortho) positions. This effect can be strategically exploited to favor substitution at less crowded sites. In the target molecule, the iodine and bromine atoms are adjacent to each other, suggesting that one of them might be introduced via a method that bypasses typical steric constraints, such as a Sandmeyer reaction. youtube.com
A potential synthetic sequence could be:
Start with 2-fluoro-3-iodoaniline.
Introduce the ethoxy group by first converting the aniline (B41778) to a phenol (via diazotization), followed by etherification.
Perform a regioselective bromination directed by the ethoxy and fluoro groups.
Halogenation Strategies for Highly Substituted Benzenes
Achieving the desired polysubstitution pattern requires precise control over halogenation reactions. This involves selecting the appropriate reagents and conditions to ensure high regioselectivity.
Sequential Halogenation Protocols
A sequential approach is necessary to install the three different halogens at their specific positions. A plausible forward synthesis, based on the retrosynthetic analysis, could start from a commercially available, simpler precursor like 4-ethoxy-3-fluoroaniline.
Interactive Table 2: Proposed Synthetic Pathway
| Step | Starting Material | Reagent(s) | Product | Key Consideration |
|---|---|---|---|---|
| 1 | 4-Ethoxy-3-fluoroaniline | 1. NaNO₂, H₂SO₄2. KI | 4-Ethoxy-3-fluoro-1-iodobenzene | Introduction of iodine via Sandmeyer reaction. nih.gov |
This two-step sequence leverages the reliability of the Sandmeyer reaction to place the bulky iodine atom and then uses the strong directing effect of the ethoxy group to install the bromine atom at the sterically accessible ortho position.
Regioselective Bromination and Iodination Methods
Regioselective Bromination: The introduction of a bromine atom onto an activated aromatic ring can be achieved with high selectivity. For phenols, anisoles, and other activated systems, N-Bromosuccinimide (NBS) is a mild and effective brominating agent. nih.govsci-hub.ruresearchgate.net The reaction is often carried out in solvents like acetic acid or methanol, and catalysts such as p-toluenesulfonic acid can be used to enhance selectivity. nih.gov The powerful ortho-, para-directing ability of the ethoxy group would strongly favor the introduction of bromine at the C2 position in the 4-ethoxy-3-fluoro-1-iodobenzene intermediate, as the C6 position is sterically hindered by the iodine atom.
Regioselective Iodination: While direct iodination using reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) is possible, achieving high regioselectivity in a polysubstituted system can be challenging. nih.govorganic-chemistry.orgresearchgate.net A more robust and predictable method for introducing an iodine atom at a specific position is the Sandmeyer reaction. wikipedia.org This reaction involves the conversion of an aryl amine to a diazonium salt, which is then displaced by iodide, typically from potassium iodide (KI). nih.govstackexchange.com This method is particularly useful as it defines the position of the iodine atom based on the location of the amine group in the precursor, circumventing issues of electronic directing effects and steric hindrance in the halogenation step itself.
Fluorination Techniques (e.g., using Selectfluor)
Introducing fluorine onto an aromatic ring often requires specialized methods, as elemental fluorine is too reactive for controlled laboratory synthesis. unacademy.comyoutube.com While nucleophilic aromatic substitution (the Schiemann reaction) is a classic method, electrophilic fluorinating agents have become increasingly prevalent.
Halogen-Exchange Reactions in Aromatic Systems
Halogen-exchange reactions, particularly the aromatic Finkelstein and retro-Finkelstein reactions, are powerful tools for the synthesis of polyhalogenated aromatic compounds. acs.orgsemanticscholar.org These methods allow for the conversion of an existing aryl halide into another, which can be particularly useful when direct halogenation is either inefficient or yields incorrect isomers. msu.edu The synthesis of this compound could potentially involve the exchange of a bromine or chlorine atom for an iodine atom, or vice versa, at a late stage of the synthesis.
Modern halogen-exchange reactions on aromatic systems are often catalyzed by transition metals, most notably copper and nickel complexes. semanticscholar.orgresearchgate.net Copper-catalyzed "Finkelstein" type reactions, for instance, provide a mild and general method for converting aryl bromides into the corresponding aryl iodides. researchgate.net This would be a plausible route if a precursor like 1,2-dibromo-4-ethoxy-3-fluorobenzene (B8028930) were synthesized first. The exchange of one bromine for iodine could then be selectively achieved. Similarly, visible-light-induced nickel catalysis has emerged as a method for both Finkelstein and retro-Finkelstein reactions under mild conditions, accommodating a variety of functional groups. acs.org
Table 1: Comparison of Catalytic Systems for Aromatic Halogen Exchange
| Catalyst System | Halogen Source | Typical Conditions | Advantages | Potential Challenges |
|---|---|---|---|---|
| CuI / Ligand | NaI, KI | 80-140 °C, Solvent (e.g., DMF, Dioxane) | Good for Br-to-I conversion, general applicability. researchgate.net | Ligand optimization may be required. |
| Nickel(II) Complex / Photocatalyst | Halide Salts (e.g., NaI, KBr) | Room Temperature, Visible Light | Mild conditions, good functional group tolerance. acs.org | Requires photochemical setup. |
These catalytic approaches represent a significant improvement over classical methods that often require harsh conditions and may lack selectivity, especially in complex, multi-halogenated systems. google.comgoogle.com
Introduction of the Ethoxy Group
The introduction of the ethoxy moiety is a key step in the synthesis of the target molecule. This is typically achieved through the formation of an ether linkage with a suitably substituted phenolic precursor.
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including aryl ethers. libretexts.orgkhanacademy.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (in this case, an ethyl halide like ethyl bromide or ethyl iodide) via an SN2 mechanism. jk-sci.com
For the synthesis of this compound, a plausible precursor would be 2-bromo-3-fluoro-6-iodophenol. This phenol would first be treated with a base to form the corresponding phenoxide.
Reaction Scheme: Williamson Ether Synthesis
Ar-OH + Base → Ar-O⁻
Ar-O⁻ + CH₃CH₂-X → Ar-O-CH₂CH₃ + X⁻
(where Ar = 2-bromo-3-fluoro-6-iodophenyl; X = Br, I, OTs)
The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol. libretexts.org Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can also be effective, particularly with more acidic phenols. jk-sci.com Dipolar aprotic solvents like DMF or DMSO are commonly employed to accelerate the SN2 reaction. jk-sci.com
Table 2: Typical Conditions for Williamson Ether Synthesis of Aryl Ethers
| Base | Alkylating Agent | Solvent | Temperature (°C) | Key Considerations |
|---|---|---|---|---|
| NaH | Ethyl bromide, Ethyl iodide | DMF, THF | 25 - 80 | Highly effective for complete deprotonation. |
| K₂CO₃, Cs₂CO₃ | Ethyl bromide, Ethyl tosylate | Acetonitrile, Acetone | 50 - 100 (Reflux) | Milder conditions, suitable for sensitive substrates. jk-sci.com |
A significant challenge in applying this method to a precursor like 2-bromo-3-fluoro-6-iodophenol is the potential for steric hindrance from the ortho-substituents (bromo and iodo groups), which could slow the rate of the desired SN2 reaction. francis-press.com
An alternative strategy for introducing the ethoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism differs fundamentally from electrophilic aromatic substitution and the Williamson ether synthesis. masterorganicchemistry.com In an SNAr reaction, a nucleophile (in this case, the ethoxide ion, CH₃CH₂O⁻) attacks an aromatic ring that is activated by electron-withdrawing groups, displacing a leaving group (typically a halide). libretexts.orgopenstax.org
For this pathway to be viable for synthesizing this compound, the precursor would need to be a polyhalogenated benzene ring where one of the halogens acts as a leaving group. For example, a reaction between 1-bromo-2,4-difluoro-3-iodobenzene (B1523811) and sodium ethoxide could potentially yield the target compound, with one of the fluorine atoms being displaced.
The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). openstax.orgnih.gov While halogens are deactivating, they can facilitate SNAr reactions. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.
Convergent and Divergent Synthetic Pathways
A stepwise, or linear, approach is the most common strategy for synthesizing polysubstituted benzenes. libretexts.orgpressbooks.pub The success of this method hinges on the careful ordering of reaction steps to exploit the directing effects of the substituents already on the ring. libretexts.orglibretexts.orglumenlearning.com
A hypothetical stepwise synthesis of this compound would require a meticulous plan. For example, one might start with a commercially available substituted benzene and introduce the four different groups sequentially. The directing effects (ortho-, para-, or meta-directing) and activating/deactivating nature of each group (F, Br, I, OH/OEt) must be considered at each stage to ensure the correct placement of the next incoming substituent.
Table 3: Directing Effects of Substituents
| Substituent | Classification | Directing Effect |
|---|---|---|
| -F, -Br, -I | Deactivating | Ortho, Para |
Given that all substituents are ortho, para-directors, achieving the specific 1,2,3,4-substitution pattern is challenging and may require the use of blocking groups or more advanced directed ortho-metalation strategies to achieve the desired regioselectivity.
To improve efficiency, reduce waste, and shorten reaction times, one-pot procedures are highly desirable. In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. researchgate.netrsc.org
For the synthesis of multi-halogenated aromatics, one-pot methods can be particularly effective. For instance, a patent describes a one-pot method for the diazotization of a substituted aniline and subsequent iodination. google.com Applying this concept, a precursor like 4-bromo-2-ethoxy-3-fluoroaniline could potentially be converted directly to the iodo-substituted target molecule without isolating the intermediate diazonium salt. This process, catalyzed by cuprous iodide, can improve yield and operational safety by avoiding the accumulation of unstable diazonium salts. google.com Such strategies streamline the synthetic process, making them more amenable to larger-scale production.
Metal-Catalyzed Coupling in Synthetic Sequences
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like this compound, the success of synthetic sequences hinges on the ability to selectively functionalize one halogen site over the others. This selectivity is predominantly governed by the bond dissociation energies of the carbon-halogen (C-X) bonds, which follow the general trend C–I < C–Br < C–Cl < C–F. nih.gov Consequently, the carbon-iodine bond is the most reactive site for oxidative addition to a low-valent metal catalyst, such as Palladium(0), followed by the carbon-bromine bond. The carbon-fluorine bond is typically unreactive under these conditions.
Utilization of Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The Suzuki-Miyaura and Sonogashira reactions are cornerstone methodologies in modern organic synthesis for forming C-C bonds. The differentiated reactivity of the halogens in this compound allows for its stepwise functionalization using these reactions.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, can be performed with high regioselectivity. The initial coupling will occur preferentially at the most labile C–I bond. Following this first transformation, a second, distinct Suzuki-Miyaura coupling can be carried out at the C–Br bond, typically by employing more forcing reaction conditions (e.g., higher temperature, different ligand).
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, also proceeds with high selectivity. scielo.org.mx This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki-Miyaura reaction, the initial coupling will selectively occur at the C-I position. This allows for the introduction of an alkynyl group at the 2-position, leaving the bromine at the 1-position available for subsequent transformations. A one-pot, two-step synthesis can be envisioned where different aryl groups are introduced sequentially. researchgate.net
| Reaction Type | Coupling Partner | Catalyst System | Predicted Reaction Site | Potential Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura (1st Coupling) | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-I | 1-Bromo-4-ethoxy-3-fluoro-2-arylbenzene |
| Sonogashira (1st Coupling) | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-I | 1-Bromo-2-(alkynyl)-4-ethoxy-3-fluorobenzene |
| Suzuki-Miyaura (2nd Coupling, post-Sonogashira) | Ar'-B(OH)₂ | Pd Catalyst, Base | C-Br | 1-Aryl-2-(alkynyl)-4-ethoxy-3-fluorobenzene |
Palladium-Catalyzed Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed reactions are central to the functionalization of this compound. The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
The oxidative addition step is typically the selectivity-determining step in the coupling of polyhalogenated substrates. acs.org A Pd(0) complex preferentially inserts into the weaker C–I bond over the stronger C–Br and C–F bonds. This high chemoselectivity is the foundation for controlled, stepwise synthesis. The choice of palladium catalyst and supporting ligands can influence the reaction's efficiency and selectivity. nih.govcore.ac.uk While standard catalysts like Pd(PPh₃)₄ are effective, more specialized ligands may be required for challenging transformations or to modulate reactivity.
Following the initial oxidative addition at the C-I bond, transmetalation occurs, where the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst. nih.gov This cycle can be repeated for a second coupling at the C-Br bond, demonstrating the utility of palladium catalysis in the sequential construction of complex molecules from a single polyhalogenated precursor.
Copper-Mediated Coupling Reactions
Copper-mediated reactions offer alternative and complementary pathways for C-C bond formation. While palladium catalysis is dominant, copper plays a crucial role in several key transformations.
In the Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst. It is believed to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. scielo.org.mx
Furthermore, copper can mediate reductive cross-coupling reactions independently. For instance, copper(0) can be used to couple aryl iodides with various partners. cas.cnresearchgate.net Directing groups on the aryl halide can enable copper-mediated fluoroalkylation of even less reactive aryl bromides and chlorides, highlighting the potential for tailored reactivity. nih.gov In the context of this compound, a copper-mediated reaction would be expected to proceed at the C-I bond, consistent with the established reactivity patterns of organohalides.
Regioselective Coupling with Differentiated Halogen Reactivity
The concept of regioselective coupling is paramount when working with polyhalogenated compounds like this compound. The predictable hierarchy of halogen reactivity (I > Br > Cl > F) allows for the selective, stepwise modification of the aromatic ring. nih.govresearchgate.net This differentiated reactivity stems directly from the differences in carbon-halogen bond dissociation energies (BDE).
| Carbon-Halogen Bond | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C–I | ~51 | Highest |
| C–Br | ~71 | Intermediate |
| C–Cl | ~81 | Low |
| C–F | ~116 | Lowest (Generally Inert) |
This predictable reactivity allows chemists to design synthetic routes where different functional groups are introduced at specific positions in a controlled sequence. youtube.com For example, a Sonogashira coupling can be performed at the C-I bond, followed by a Suzuki-Miyaura coupling at the C-Br bond. This strategy provides access to highly substituted, non-symmetrical benzene derivatives that would be difficult to synthesize through other methods. researchgate.netossila.com The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity, although the inherent difference in bond strength remains the primary controlling factor. nih.gov
Stereochemical Control and Regioselectivity in Poly-Substitution
The synthesis of polysubstituted benzenes requires careful planning regarding the order of reactions and the directing effects of the substituents. fiveable.melibretexts.org Starting with a pre-functionalized scaffold like this compound provides a significant advantage. The positions of the halogens are fixed, and their differential reactivity dictates the sequence of substitution. This "scaffold-based" approach ensures high regiocontrol.
For instance, introducing a bulky group at the 2-position (via coupling at the C-I bond) can create steric hindrance that may influence the conformation of adjacent groups or affect subsequent reactions. If the newly introduced substituents contain chiral centers, the pre-defined substitution pattern of the benzene core can influence the diastereoselectivity of reactions on those side chains. Therefore, while the core is achiral, the regiocontrolled synthesis enabled by this substrate is a powerful method for building complex, three-dimensional molecules where the spatial arrangement of functional groups is critical. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethoxy 3 Fluoro 2 Iodobenzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution on a polysubstituted ring like 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene is dictated by the cumulative influence of all attached groups on the electron density of the aromatic system. vedantu.com
Influence of Halogen and Ethoxy Substituents on Ring Activation/Deactivation
The reactivity of a substituted benzene (B151609) ring towards an electrophile is determined by the electron-donating or electron-withdrawing nature of its substituents. libretexts.orglumenlearning.com Groups that donate electrons activate the ring, making it more nucleophilic and accelerating the rate of electrophilic substitution compared to benzene. Conversely, electron-withdrawing groups deactivate the ring, making it less reactive. msu.edulibretexts.org
The substituents on this compound exert competing effects:
Ethoxy Group (-OEt): The ethoxy group is a strong activating group. fiveable.me While it is inductively electron-withdrawing due to the oxygen atom's electronegativity, its dominant effect is strong electron donation into the ring via resonance (p-π conjugation). lumenlearning.com This resonance effect significantly increases the electron density of the benzene ring, making it much more reactive towards electrophiles than unsubstituted benzene. libretexts.orglumenlearning.com
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
|---|---|---|---|---|
| Bromo (-Br) | 1 | -I (Withdrawing) | +R (Donating) | Deactivating |
| Iodo (-I) | 2 | -I (Withdrawing) | +R (Donating) | Deactivating |
| Fluoro (-F) | 3 | -I (Withdrawing) | +R (Donating) | Deactivating |
| Ethoxy (-OEt) | 4 | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating |
Directing Group Effects and Regioselectivity Predictions
Substituents not only affect the rate of reaction but also determine the position of the incoming electrophile. vedantu.com
Ethoxy Group: As a strong activating group, the ethoxy group is an ortho, para-director. fiveable.me It directs incoming electrophiles to the positions ortho (C3, C5) and para (C6, which is not applicable here as it's the attachment point of another substituent) to itself.
Halogens: Despite being deactivating, halogens are also ortho, para-directors. libretexts.org This is because their resonance effect, while weak, directs electron density to the ortho and para positions, stabilizing the carbocation intermediate formed during electrophilic attack at these sites.
In this compound, the two available positions for substitution are C5 and C6. The regioselectivity can be predicted by assessing the combined directing influences:
Attack at C5: This position is ortho to the strongly activating ethoxy group and meta to the deactivating fluoro and bromo groups. The powerful activating and directing effect of the ethoxy group strongly favors substitution at this site.
Attack at C6: This position is meta to the activating ethoxy group and ortho to the deactivating bromo group. Substitution at a position meta to a strong activating group is highly disfavored. Furthermore, the C6 position is sterically hindered by the adjacent large bromine atom. fiveable.me
Therefore, the directing effects overwhelmingly favor electrophilic substitution at the C5 position . The reaction is guided primarily by the potent activating and ortho-directing ability of the ethoxy group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The multiple halogen substituents on this compound make the ring susceptible to this type of reaction. The mechanism typically involves a two-step addition-elimination process, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubstackexchange.com
Reactivity of Fluorine in SNAr Displacements
In SNAr reactions, the typical reactivity order of halogen leaving groups is F > Cl ≈ Br > I. nih.gov This is the reverse of the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group. chemistrysteps.com
Comparative Reactivity of Bromine and Iodine in SNAr Processes
Following the established reactivity trend for SNAr reactions (F > Cl ≈ Br > I), both bromine and iodine are significantly poorer leaving groups than fluorine. nih.gov This is because they are less electronegative and therefore less effective at stabilizing the negatively charged Meisenheimer complex via induction. Between bromine and iodine, their reactivity in SNAr processes is often similar, with both being much less reactive than fluorine. nih.gov In some cases, competition between bromide and fluoride (B91410) loss has been observed in polyhalogenated systems. nih.gov However, in this specific molecule, the fluorine at C3 remains the most probable site for an SNAr reaction due to the "element effect."
Cross-Coupling Reaction Dynamics
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds using aryl halides. nih.gov A key feature of these reactions is that the reactivity of the aryl halide is dependent on the identity of the halogen.
The general order of reactivity for aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling cycles is I > Br >> Cl. youtube.comwikipedia.org This trend is governed by the carbon-halogen bond dissociation energy; the weaker C-I bond is cleaved more readily by the palladium catalyst than the stronger C-Br bond.
For this compound, this differential reactivity allows for highly selective transformations. The carbon-iodine bond at the C2 position is significantly more reactive than the carbon-bromine bond at the C1 position. This enables regioselective cross-coupling reactions where a nucleophile can be coupled at the C2 position while leaving the C-Br bond at C1 intact for subsequent functionalization. wikipedia.org This principle is well-demonstrated in the selective Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) at the iodine-bearing position. wikipedia.org
| Reaction Type | Most Reactive Site | Least Reactive Site | Governing Factor |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C3-F | C2-I | Inductive stabilization of Meisenheimer complex |
| Palladium-Catalyzed Cross-Coupling | C2-I | C3-F | Carbon-Halogen bond dissociation energy |
Differential Reactivity of Aryl Bromides versus Aryl Iodides
In the context of transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease down the group: C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are generally more reactive than aryl bromides in reactions that involve the oxidative addition of the C-X bond to a low-valent metal center, which is often the rate-determining step in catalytic cycles. wikipedia.org
For this compound, the C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom a better leaving group. This differential reactivity allows for selective cross-coupling reactions at the C-I position while leaving the C-Br bond intact. This selectivity is a common strategy in the synthesis of complex organic molecules, where sequential functionalization is required. For instance, in Suzuki-Miyaura coupling reactions, the reaction can be performed under conditions that favor the oxidative addition of the C-I bond, allowing for the introduction of an aryl or vinyl group at this position. Subsequently, under more forcing conditions, a second coupling reaction can be carried out at the C-Br position.
The following table illustrates the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions:
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |
| Ar-I | > 100 |
| Ar-Br | 1 |
| Ar-Cl | < 0.01 |
| Ar-F | << 0.01 |
This table provides a generalized comparison of reactivity and can vary depending on the specific reaction conditions and substrate.
Kinetic Studies of Halogen Activation in Catalytic Cycles
The rate of this oxidative addition is highly dependent on the nature of the halogen. Kinetic studies on related dihalobenzenes have shown that the rate constant for the oxidative addition of an aryl iodide is significantly larger than that for an aryl bromide. researchgate.net This difference in rates is the basis for the chemoselectivity observed in the reactions of polyhalogenated benzenes.
For this compound, the catalytic cycle for a selective reaction at the iodine position would proceed as follows:
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond, forming an arylpalladium(II) intermediate. This step is faster for the C-I bond than the C-Br bond.
Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Steric and Electronic Factors Influencing Coupling Efficiency
The efficiency and regioselectivity of cross-coupling reactions involving this compound are influenced by both steric and electronic factors.
Electronic Effects:
The ethoxy group (-OEt) at the 4-position is an electron-donating group (EDG) due to its +M (mesomeric) effect. This increases the electron density of the benzene ring, which can facilitate oxidative addition by making the aryl group more nucleophilic.
Steric Effects:
The iodine atom is located at the 2-position, flanked by a fluoro group at the 3-position and a bromine atom at the 1-position. This ortho-substitution can create steric hindrance around the reaction center.
The bromine atom at the 1-position is adjacent to the bulky iodine atom.
In palladium-catalyzed reactions, bulky phosphine (B1218219) ligands are often used to promote oxidative addition and subsequent steps. The steric bulk of both the substrate and the ligand can significantly impact the coupling efficiency. For sterically hindered aryl halides, specialized bulky and electron-rich ligands are often required to achieve good yields. rsc.orgresearchgate.netrsc.org The ortho-substituents in this compound would likely necessitate the use of such advanced catalyst systems for efficient coupling.
The interplay of these steric and electronic factors determines the optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) for achieving high coupling efficiency and selectivity.
Radical Reactions Involving Halogen Functionalities
While ionic pathways dominate the chemistry of this compound in cross-coupling reactions, the halogen functionalities can also participate in radical reactions. These reactions are typically initiated by heat or light and involve the homolytic cleavage of the C-X bond to generate an aryl radical. youtube.com
The C-I bond, being the weakest, is the most susceptible to homolytic cleavage. Upon initiation, an iodine radical can be abstracted to form a 2-bromo-5-ethoxy-6-fluorophenyl radical. This radical intermediate can then participate in various radical chain reactions, such as hydrogen atom abstraction from a solvent or another reagent, or addition to an unsaturated system.
The general steps in a radical reaction involving this compound would be:
Initiation: Formation of a radical initiator, which then abstracts the iodine atom from this compound to generate an aryl radical. youtube.com
Propagation: The aryl radical reacts with another molecule, generating a new radical that continues the chain reaction.
Termination: Two radicals combine to form a stable, non-radical product. youtube.com
It is important to note that radical reactions are generally less selective than their ionic counterparts, and a mixture of products can be expected. The presence of multiple halogens and other functional groups on the benzene ring can lead to complex reaction pathways and product distributions.
Reaction Pathway Elucidation and Transition State Analysis
Detailed elucidation of the reaction pathways for this compound would require computational studies, such as Density Functional Theory (DFT) calculations. chemistryjournals.net These studies can provide valuable insights into the energies of intermediates and transition states along the reaction coordinate, helping to rationalize the observed reactivity and selectivity.
For a palladium-catalyzed cross-coupling reaction, transition state analysis would focus on the oxidative addition step. DFT calculations could be used to compare the activation barriers for the oxidative addition of the C-I versus the C-Br bond to a palladium(0) catalyst. researchgate.netresearchgate.net Such calculations would likely confirm that the transition state for the C-I bond cleavage is significantly lower in energy than that for the C-Br bond cleavage, thus explaining the observed chemoselectivity.
Furthermore, computational models can be used to investigate the influence of the ethoxy and fluoro substituents on the geometry and energy of the transition state. For example, the electronic effects of these groups can stabilize or destabilize the transition state, thereby affecting the reaction rate. Steric interactions between the substituents, the aryl ring, and the catalyst's ligands in the transition state can also be quantified. These theoretical studies, in conjunction with experimental data, provide a comprehensive understanding of the reaction mechanism at a molecular level.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's electronic environment and connectivity can be established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the ethoxy group and the aromatic protons. The ethoxy group will exhibit a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The chemical shifts of the two aromatic protons will be influenced by the surrounding halogen and ethoxy substituents. The fluorine and iodine atoms, being ortho and para to the protons respectively, will exert significant electronic effects, leading to distinct chemical shifts for each proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom bonded to the iodine (C-2) is expected to be significantly downfield due to the heavy atom effect. Conversely, the carbon bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature of fluorinated aromatic compounds. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic molecules. For this compound, a single resonance is expected. The chemical shift of this signal will be indicative of the electronic environment around the fluorine atom, influenced by the adjacent iodine and ethoxy groups.
Predicted NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 140 | N/A |
| O-CH₂ | 3.8 - 4.2 | 60 - 70 | N/A |
| CH₃ | 1.2 - 1.5 | 14 - 16 | N/A |
| C-F | N/A | 150 - 165 (d, ¹JC-F ≈ 240-260 Hz) | -110 to -130 |
| C-I | N/A | 90 - 100 | N/A |
| C-Br | N/A | 115 - 125 | N/A |
| C-O | N/A | 155 - 165 | N/A |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methyl and methylene protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons and the ethoxy group carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity of the ethoxy group to the aromatic ring and in assigning the quaternary carbons by observing correlations from the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. For instance, a NOESY correlation between the methylene protons of the ethoxy group and the aromatic proton at position 5 would confirm their spatial relationship.
The ethoxy group in this compound may exhibit restricted rotation around the C-O bond, especially at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, could provide insights into the conformational dynamics of the molecule. At lower temperatures, the rotation might slow down sufficiently on the NMR timescale to observe distinct signals for different conformers. By analyzing the changes in the spectra with temperature, the energy barrier to rotation can be calculated.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of bromine, fluorine, and iodine atoms. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the identification of the compound.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M]⁺ (C₈H₇⁷⁹BrFI¹²⁷O) | 371.8716 |
| [M]⁺ (C₈H₇⁸¹BrFI¹²⁷O) | 373.8696 |
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the molecule.
Predicted Fragmentation Pathways:
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the ethyl group: A primary fragmentation would be the cleavage of the O-CH₂CH₃ bond, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a phenoxy radical cation.
Loss of ethylene (B1197577): Another common fragmentation for ethoxybenzenes is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a hydroxylated aromatic radical cation.
Halogen loss: The C-I bond is the weakest of the carbon-halogen bonds present and could cleave to lose an iodine radical (•I). Subsequent loss of other halogens or fragments could also occur.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, a change in the polarizability of the molecule is necessary. ksu.edu.salibretexts.orgedinst.com These two methods are often complementary, providing a more complete picture of the molecular vibrations. researchgate.netscitepress.org
Due to the absence of published experimental spectra for this compound, this analysis is predictive, based on the known characteristic frequencies of its constituent functional groups and the substituted aromatic ring.
The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to the stretching and bending modes of its carbon-halogen and ethoxy substituents.
C-F (Fluoro) Group: The carbon-fluorine bond is the strongest of the carbon-halogen bonds, leading to stretching vibrations at higher wavenumbers. The C-F stretching vibration is typically observed in the region of 1250-1020 cm⁻¹. irphouse.comscispace.com In aromatic compounds, a prominent band around 1220 cm⁻¹ is often characteristic of the C-F bond. scispace.com
C-Br (Bromo) Group: The C-Br stretching vibration is found at lower frequencies due to the increased mass of the bromine atom. For aromatic bromo compounds, this absorption typically falls within the 650-395 cm⁻¹ range. researchgate.net
C-I (Iodo) Group: The carbon-iodine bond is the weakest and heaviest among the halogens present, resulting in a stretching vibration at even lower frequencies. The C-I stretch is expected in the far-infrared region, typically between 600-500 cm⁻¹.
Ethoxy (-O-CH₂-CH₃) Group: The ethoxy group will present several characteristic vibrations. The most prominent are the C-O stretching vibrations. The asymmetric C-O-C stretching is expected around 1275-1200 cm⁻¹, while the symmetric stretch should appear near 1050-1010 cm⁻¹. esisresearch.org Additionally, the CH₂ and CH₃ groups will show characteristic stretching and bending vibrations. C-H stretching modes of the ethyl group are anticipated in the 2995-2850 cm⁻¹ region. libretexts.org
The table below summarizes the predicted vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-F | Stretching | 1250 - 1020 |
| C-Br | Stretching | 650 - 395 |
| C-I | Stretching | 600 - 500 |
| C-O-C (Ethoxy) | Asymmetric Stretching | 1275 - 1200 |
| C-O-C (Ethoxy) | Symmetric Stretching | 1050 - 1010 |
| C-H (Ethoxy) | Stretching | 2995 - 2850 |
This table is predictive and based on typical group frequencies.
The benzene (B151609) ring itself gives rise to a series of characteristic vibrations, which are influenced by the substitution pattern. For a tetra-substituted benzene, the expected vibrations include:
Aromatic C-H Stretching: Although there is only one aromatic C-H bond in this compound, its stretching vibration is expected to appear in the characteristic region of 3100-3000 cm⁻¹. researchgate.netlibretexts.org
Aromatic C-C Stretching (In-ring): The stretching of the carbon-carbon bonds within the aromatic ring typically produces a set of bands in the 1625-1430 cm⁻¹ region. libretexts.org The exact positions and intensities of these bands are sensitive to the nature and position of the substituents.
C-H Out-of-Plane Bending ("oop"): The out-of-plane bending vibration of the single aromatic C-H bond is highly characteristic of the substitution pattern. For a 1,2,3,4-tetrasubstituted ring, this band is expected in the 813-800 cm⁻¹ region. oregonstate.edu
The complex interplay of the four different substituents (bromo, ethoxy, fluoro, iodo) makes precise prediction difficult without computational modeling. However, the general regions for these vibrations provide a solid framework for interpreting an experimental spectrum. tandfonline.comlibretexts.org
Electronic Absorption and Fluorescence Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. The benzene chromophore exhibits three characteristic absorption bands arising from π → π* transitions, which are often referred to as the primary bands (around 184 and 202 nm) and the secondary or B-band (around 255 nm). hnue.edu.vnspcmc.ac.inup.ac.za
Substitution on the benzene ring can cause shifts in these absorption bands:
Bathochromic Shift (Red Shift): A shift to a longer wavelength.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.
Hyperchromic Effect: An increase in absorption intensity.
Hypochromic Effect: A decrease in absorption intensity. hnue.edu.vn
In this compound, all four substituents are auxochromes, meaning they possess non-bonding electrons that can interact with the π-system of the benzene ring. hnue.edu.vnspcmc.ac.in The ethoxy group is a strong activating group that typically causes a significant bathochromic and hyperchromic shift of the benzene bands. Halogens also act as auxochromes, causing red shifts, although their effect is modulated by their competing inductive electron-withdrawing nature. up.ac.zacdnsciencepub.com
Given the presence of the electron-donating ethoxy group and the halogens, it is predicted that the primary and secondary absorption bands of this compound will be red-shifted compared to unsubstituted benzene. The cumulative effect of the four substituents would likely shift the secondary band well into the 270-300 nm range.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many aromatic compounds fluoresce, the presence of heavy atoms like bromine and particularly iodine can significantly decrease or quench fluorescence intensity through the "heavy-atom effect." researchgate.net This effect promotes intersystem crossing to the triplet state, thus reducing the population of the excited singlet state from which fluorescence occurs. Therefore, it is anticipated that this compound would exhibit weak fluorescence, if any. researchgate.netnih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.inforsc.org This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions. docbrown.info
A search of the crystallographic literature indicates that no crystal structure for this compound has been reported to date.
If a suitable crystal were to be grown and analyzed, this technique would reveal the planarity of the benzene ring, the orientation of the ethoxy group relative to the ring, and the precise C-C, C-H, C-O, C-F, C-Br, and C-I bond lengths and the C-C-C bond angles within the ring. aps.org Such data would be invaluable for understanding the steric and electronic effects of the dense substitution pattern on the molecular geometry. For context, related structures like 1-bromo-4-iodo-benzene have been characterized, confirming the expected planar geometry of the benzene ring and providing precise measurements of the C-Br and C-I bond lengths. uwosh.edu This type of detailed structural information remains to be determined for the title compound.
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific computational chemistry and theoretical investigations of this compound. Therefore, it is not possible to provide an article on this subject that adheres to the requested detailed outline.
The search for scholarly articles and data regarding Density Functional Theory (DFT) for geometry optimization, Ab Initio methods for high-accuracy electronic properties, Molecular Electrostatic Potential (MEP) mapping, transition state characterization, and analysis of reaction coordinate diagrams for this particular compound did not yield any specific results.
While general principles of computational chemistry and theoretical investigations are well-established and applied to a wide range of chemical compounds, the absence of studies focused specifically on this compound prevents the generation of a scientifically accurate and informative article as per the user's instructions.
It is important to note that the lack of available data does not imply a lack of significance for this compound. It may be a novel compound, a synthetic intermediate that has not been the subject of dedicated theoretical studies, or the relevant research may not be publicly accessible at this time.
Further research or de novo computational studies would be required to generate the data necessary to fulfill the detailed requests in the provided outline.
Computational Chemistry and Theoretical Investigations
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the magnetic shielding tensors of atomic nuclei. These tensors are then used to predict the chemical shifts of ¹H, ¹³C, and other active nuclei like ¹⁹F.
For 1-bromo-4-ethoxy-3-fluoro-2-iodobenzene, a theoretical ¹H and ¹³C NMR analysis would involve geometry optimization of the molecule's structure followed by the application of a specific theoretical level and basis set to calculate the shielding constants. These calculated values are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide the predicted chemical shifts.
A hypothetical data table of predicted NMR chemical shifts is presented below. It is important to note that these are illustrative values and have not been derived from actual published computational studies on this specific molecule.
Interactive Table: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 |
| O-CH₂ | 4.0 - 4.2 |
| CH₃ | 1.3 - 1.5 |
| C-Br | 110 - 120 |
| C-I | 90 - 100 |
| C-F | 150 - 160 (with C-F coupling) |
| C-O | 145 - 155 |
| Aromatic C | 115 - 140 |
Theoretical Vibrational Frequencies and Electronic Transitions
Computational methods are also instrumental in predicting the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. The calculation of vibrational frequencies helps in the assignment of experimentally observed spectral bands to specific molecular motions. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to correct for anharmonicity and other systematic errors.
Theoretical electronic transition calculations, often using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths and oscillator strengths of a molecule, providing insights into its electronic structure and color.
Below is a hypothetical table of selected theoretical vibrational frequencies for this compound. These values are for illustrative purposes only.
Interactive Table: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C aromatic stretch | 1400 - 1600 |
| C-O-C stretch | 1050 - 1250 |
| C-F stretch | 1000 - 1100 |
| C-Br stretch | 500 - 600 |
| C-I stretch | 400 - 500 |
Molecular Dynamics Simulations (if applicable for interactions or dynamics)
Currently, there are no specific molecular dynamics (MD) simulation studies published in the scientific literature that focus on the interactions or dynamics of this compound. MD simulations could, in principle, be employed to study the behavior of this molecule in various environments, such as in solution or interacting with biological macromolecules. Such simulations would require the development of an accurate force field for the molecule, which would describe its intramolecular and intermolecular interactions.
Quantitative Structure-Reactivity Relationships (QSRR) Analysis
A Quantitative Structure-Reactivity Relationship (QSRR) analysis for this compound has not been reported in the available literature. QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of related halogenated benzenes, a QSRR model could potentially be developed to predict their reactivity in specific reactions, such as cross-coupling reactions or nucleophilic aromatic substitutions. This would involve calculating various molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined reaction rates or yields.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
Multi-substituted benzenes are foundational structures in a vast number of applications, including pharmaceuticals, agrochemicals, and organic electronics. innovations-report.comsciencedaily.com The utility of 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene stems from the differential reactivity of its carbon-halogen bonds, which enables programmed, site-selective modifications. This orthogonal reactivity is paramount in multi-step syntheses where sequential bond formation is required to build intricate molecular architectures.
The general principle for palladium-catalyzed cross-coupling reactions with polyhalogenated arenes is that the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. nih.gov This predictable hierarchy allows chemists to selectively functionalize the most reactive site (C-I) while leaving the less reactive site (C-Br) intact for subsequent transformations. wikipedia.org
| Reaction Type | Target Halogen | Relative Reactivity | Typical Conditions | Resulting Transformation |
| Suzuki-Miyaura Coupling | Iodine | Highest | Pd(0) catalyst, boronic acid, base | C-C bond formation (biaryl) |
| Sonogashira Coupling | Iodine | Highest | Pd(0)/Cu(I) catalyst, terminal alkyne, base | C-C bond formation (alkynylated arene) |
| Buchwald-Hartwig Amination | Iodine | Highest | Pd catalyst, amine, base | C-N bond formation (arylamine) |
| Suzuki-Miyaura Coupling | Bromine | Moderate | Harsher conditions (e.g., higher temp.) | C-C bond formation at the second site |
| Nucleophilic Aromatic Sub. | Fluorine | Lowest (for coupling) | Strong nucleophile, activated ring | C-Nu bond formation |
As a precursor, this compound is ideally suited for the synthesis of advanced, highly substituted aromatic systems. Through sequential, regioselective cross-coupling reactions, various aryl, alkyl, or alkynyl groups can be introduced onto the benzene (B151609) core. rsc.orgnih.gov
For instance, a Sonogashira coupling can be performed selectively at the C-I bond under mild conditions, attaching an acetylene-containing moiety. wikipedia.org The remaining C-Br bond can then be subjected to a Suzuki-Miyaura coupling under more forcing conditions to introduce a different aryl group. This stepwise approach provides precise control over the final structure, enabling the construction of complex, non-symmetrical biaryl and poly-aryl compounds that are otherwise difficult to access. acs.org The presence of the ethoxy and fluoro groups further modulates the electronic properties of the resulting aromatic system, which is a critical aspect in tuning the functionality of the final molecule.
Polyhalogenated compounds are valuable intermediates in the synthesis of heterocyclic structures, which are core components of many pharmaceuticals and biologically active molecules. nih.govuniurb.it this compound can serve as a scaffold for constructing fused ring systems. For example, a substituent introduced via coupling at the C-I or C-Br position can be designed to undergo a subsequent intramolecular cyclization reaction, leading to the formation of a new heterocyclic ring. This strategy is employed in the synthesis of carbazoles, indazoles, and other benzo-fused N-heterocycles. organic-chemistry.orgossila.com The fluorine atom, while generally unreactive in cross-coupling, can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions to form additional heterocyclic rings.
Application in the Design and Synthesis of Functional Materials
The precise control over molecular structure offered by this compound makes it a valuable precursor for a range of functional materials. The substituents on the benzene ring are critical in defining the electronic and physical properties of the resulting materials, such as their conductivity, light-emission characteristics, and liquid crystallinity.
Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The performance of these materials is dictated by their electronic properties, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
The substituents on the this compound core allow for fine-tuning of these energy levels. By selectively replacing the halogen atoms with conjugated groups, extended π-systems can be built, which are essential for charge transport. The fluorine and ethoxy groups play a particularly important role in modulating the HOMO and LUMO levels, thereby influencing the semiconducting and photophysical properties of the final material. nih.gov
| Substituent | Position | Electronic Effect | Potential Influence on Material Properties |
| Iodine (I) | 2 | Weakly deactivating | Site for primary functionalization to extend conjugation. |
| Fluorine (F) | 3 | Inductively withdrawing, weakly deactivating | Lowers HOMO/LUMO levels, can improve electron injection/transport and stability. |
| Ethoxy (OC2H5) | 4 | Electron-donating, activating | Raises HOMO level, can be used to tune emission color and charge mobility. |
| Bromine (Br) | 1 | Weakly deactivating | Site for secondary functionalization to build complex architectures. |
The rigid, rod-like structure of many substituted benzene derivatives makes them ideal candidates for the synthesis of liquid crystals. mdpi.comresearchgate.net this compound can serve as the central core of a mesogen (the liquid-crystal-forming molecule). Through cross-coupling reactions at the iodo and bromo positions, flexible long-chain alkyl or alkoxy groups can be attached. These flexible tails, combined with the rigid aromatic core, are essential for the formation of liquid crystalline phases (e.g., nematic or smectic). nih.gov
Furthermore, the introduction of chromophoric or electronically active groups can lead to the creation of advanced optoelectronic materials, such as those used in displays and sensors. beilstein-journals.org For example, the synthesis of chalcone (B49325) derivatives, which are known to exhibit liquid crystalline and nonlinear optical properties, can be achieved using halogenated aromatic precursors. nih.gov
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity
The complexity of this compound makes it an excellent substrate for the development and testing of new synthetic methods. The presence of multiple, electronically distinct reactive sites presents a significant challenge for achieving high regioselectivity in chemical transformations. nih.gov
Organic chemists can use this molecule to explore the limits of selectivity for new palladium catalysts or novel reaction conditions in cross-coupling chemistry. researchgate.netresearchgate.net For example, developing a catalytic system that can selectively functionalize the C-Br bond in the presence of the more reactive C-I bond would be a significant methodological advancement. Similarly, exploring conditions that promote selective nucleophilic substitution at the C-F bond over reactions at the other halogen sites would open new avenues for synthesizing highly complex molecules. The insights gained from studying the reactivity of this compound can lead to the development of more powerful and precise tools for general organic synthesis. innovations-report.comsciencedaily.com
Derivatization for Probe Molecules in Chemical Research
While direct experimental studies on the derivatization of This compound specifically for the creation of probe molecules are not extensively documented in publicly available research, its highly functionalized and sterically constrained structure presents it as a valuable and versatile scaffold for such applications. The distinct electronic environments and reactivities of its four different substituents—iodo, bromo, fluoro, and ethoxy groups—on the benzene ring allow for precise, stepwise, and orthogonal chemical modifications. This makes it an excellent candidate for the modular construction of complex molecular probes used in chemical biology, medicinal chemistry, and materials science.
Molecular probes are sophisticated molecules designed to detect, visualize, or quantify specific biological or chemical entities. They typically consist of three key components: a reporter group (e.g., a fluorophore), a linker, and a targeting or reactive group. The unique arrangement of reactive sites on This compound provides multiple handles to systematically introduce these components.
The primary advantage of this scaffold lies in the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, which is, in turn, more reactive than the carbon-fluorine bond. libretexts.orgwikipedia.org This reactivity hierarchy (I > Br >> F) is fundamental to its utility, enabling chemists to perform selective functionalization at one position while leaving the others intact for subsequent transformations. libretexts.orgwikipedia.org
For instance, a Sonogashira or Suzuki coupling reaction can be performed selectively at the C-I bond under milder conditions, leaving the C-Br bond untouched for a later, more forcing cross-coupling reaction. libretexts.orgwikipedia.org This orthogonal strategy is crucial for building multifunctional probes where different moieties need to be installed in a controlled sequence.
Below are tables detailing the potential derivatization strategies for This compound and hypothetical examples of probe molecules that could be synthesized from this scaffold.
Table 1: Potential Derivatization Strategies
| Reactive Site | Potential Reaction | Type of Linkage Formed | Potential Moiety to Introduce |
|---|---|---|---|
| Iodine (C2) | Sonogashira Coupling | C-C (alkyne) | Linker with a terminal alkyne, Fluorophore |
| Suzuki Coupling | C-C (aryl/vinyl) | Reporter group, Targeting moiety | |
| Heck Coupling | C-C (alkene) | Conjugated systems for fluorescent probes | |
| Stille Coupling | C-C (aryl/vinyl) | Complex organic fragments | |
| Bromine (C1) | Suzuki Coupling | C-C (aryl/vinyl) | Targeting moiety, Solubilizing group |
| Sonogashira Coupling | C-C (alkyne) | Secondary linker or reporter group | |
| Buchwald-Hartwig Amination | C-N | Amine-containing linkers, Bioconjugation handle |
| Fluorine (C3) | Nucleophilic Aromatic Substitution (SNAr) | C-N, C-O, C-S | Heterocyclic linkers, Phenolic fluorophores |
Table 2: Hypothetical Probe Molecules from this compound Scaffold
| Probe Type | Reporter Group | Linker | Targeting/Reactive Group |
|---|---|---|---|
| Fluorescent Probe for Enzyme Activity | Coumarin derivative | Alkynyl-aryl | Enzyme-specific substrate |
| Bioorthogonal Imaging Agent | BODIPY fluorophore | Aryl-aryl | Terminal alkyne for "click" chemistry |
| Targeted Drug Delivery Vehicle Component | Not applicable | Polyethylene glycol (PEG) | Biotin or a specific antibody fragment |
| pH Sensor | Fluorescein derivative | Thioether | pH-sensitive moiety |
The synthesis of such probes would involve a multi-step, convergent approach. For example, to create a targeted fluorescent probe, one could first perform a Sonogashira coupling at the iodine position with a protected alkynyl fluorophore. Following this, a Suzuki coupling at the bromine position could introduce a boronic acid-functionalized targeting ligand. Finally, deprotection of the fluorophore would yield the final, multifunctional probe molecule. du.edu This modularity allows for the rapid generation of a library of probes with varied properties to optimize sensitivity and selectivity for a specific application. du.edu
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalyst Development
The development of efficient and selective methods for the synthesis of polysubstituted benzenes is a significant area of chemical research. For a molecule like 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene, future studies would likely focus on regioselective halogenation and etherification strategies on a pre-functionalized benzene (B151609) ring. Research into novel catalysts, potentially based on palladium, copper, or other transition metals, would be essential to control the precise placement of the four different substituents and to maximize yields.
Advanced In Situ Spectroscopic Studies of Reactions
To understand the mechanisms of reactions involving this compound, advanced spectroscopic techniques would be invaluable. Future studies could employ in situ Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FTIR), or Raman spectroscopy to monitor reaction progress in real-time. These techniques could provide crucial insights into reaction intermediates, kinetics, and the influence of catalysts, helping to optimize reaction conditions and uncover mechanistic details.
Exploration of Solid-State Chemistry and Crystal Engineering
The solid-state properties of a molecule are dictated by its crystal packing and intermolecular interactions. Research in this area would involve synthesizing single crystals of this compound and analyzing its structure using X-ray crystallography. Such studies would reveal how the different halogen atoms participate in halogen bonding and other non-covalent interactions, which is a fundamental aspect of crystal engineering and the design of new materials with specific properties.
Theoretical Insights into Unprecedented Reaction Pathways
Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules. Future theoretical studies on this compound would likely involve Density Functional Theory (DFT) calculations to model its electronic structure, predict its spectroscopic properties (such as NMR shifts), and calculate the energy barriers for various potential reaction pathways. These computational insights could guide experimental work and help to explain observed reactivity.
While these areas represent promising and standard directions for chemical research, their specific application to this compound awaits initial discovery and characterization of the compound itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
